molecular formula C40H57N5O7 B14130522 (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

カタログ番号: B14130522
分子量: 719.9 g/mol
InChIキー: BLMPQMFVWMYDKT-IKKRJENISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the chemical formula C40H57N5O7 carfilzomib . It is a synthetic tetrapeptide epoxyketone and an analog of epoxomicin. Carfilzomib is primarily used as an anti-cancer medication, specifically for the treatment of multiple myeloma. It acts as a selective proteasome inhibitor, which means it blocks the action of proteasomes, cellular complexes that break down proteins .

準備方法

Synthetic Routes and Reaction Conditions

Carfilzomib is synthesized through a series of chemical reactions involving the coupling of various amino acid derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of carfilzomib follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale chromatography are employed to produce carfilzomib in bulk .

化学反応の分析

Types of Reactions

Carfilzomib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxyketone moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

Carfilzomib has a wide range of scientific research applications, including:

作用機序

Carfilzomib exerts its effects by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition prevents the proteasome from degrading unwanted cellular proteins, leading to a build-up of polyubiquitinated proteins. This accumulation can cause cell cycle arrest, apoptosis, and inhibition of tumor growth. Carfilzomib displays minimal interactions with non-proteasomal targets, thereby improving its safety profile .

類似化合物との比較

Carfilzomib is compared with other proteasome inhibitors such as:

Carfilzomib is unique due to its irreversible binding to the proteasome and its specific inhibition of the chymotrypsin-like activity, which contributes to its potent anti-cancer effects .

特性

分子式

C40H57N5O7

分子量

719.9 g/mol

IUPAC名

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40-/m0/s1

InChIキー

BLMPQMFVWMYDKT-IKKRJENISA-N

異性体SMILES

CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

正規SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。